
3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one” is a chemical substance offered by Benchchem for research purposes. Its molecular formula is C27H27NO5S .
Physical And Chemical Properties Analysis
The average mass of this compound is 461.573 Da, and the monoisotopic mass is 461.166077 Da . No further physical or chemical properties were found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Chemical synthesis and transformation studies have focused on quinolinone and sulfonamide derivatives, exploring novel synthetic routes and transformations. For example, research on the oxidative dehydrobromination of certain quinoxalinones to quinoxalyl aryl ketones via Kornblum oxidation in dimethyl sulfoxide highlights innovative synthetic pathways for quinoline derivatives, which could be relevant for synthesizing or modifying the compound (Gorbunova & Mamedov, 2006). Similarly, the synthesis of metabolites of certain quinoline carboxylates reveals efficient synthetic routes and protective group strategies, potentially applicable to the synthesis and study of the compound of interest (Mizuno et al., 2006).
Antioxidant Properties
Compounds featuring the quinoline structure have been investigated for their antioxidant properties. For instance, certain coumarin-fused quinolines have shown potential as antioxidants, capable of quenching radicals and inhibiting DNA oxidation. This suggests that similar quinoline sulfonamide derivatives could be explored for their antioxidant capabilities, potentially contributing to research on oxidative stress and its biological implications (Xi & Liu, 2015).
Catalysis and Material Science
Quinoline derivatives have also found applications in catalysis and material science. The synthesis and conversion of o-quinodimethanes from certain benzyl sulfones demonstrate the utility of quinoline sulfonamide structures in creating new materials and catalytic processes. These processes have implications for the development of novel organic materials and catalysts (Lenihan & Shechter, 1999).
Drug Discovery and Medicinal Chemistry
While excluding direct applications in drug use, dosage, and side effects, the structural motifs of quinoline and sulfonamide are extensively explored in medicinal chemistry for their potential therapeutic benefits. The structural analysis and modification of these compounds contribute to the discovery of new drugs and therapeutic agents. Research into the metabolic fate of synthetic cannabinoid receptor agonists based on quinoline sulfonamide structures, for example, underscores the importance of such compounds in understanding drug metabolism and designing compounds with desirable pharmacokinetic properties (Richter et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-9-7-6-8-18(20)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKTMBMZQLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)
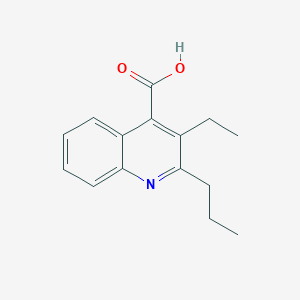
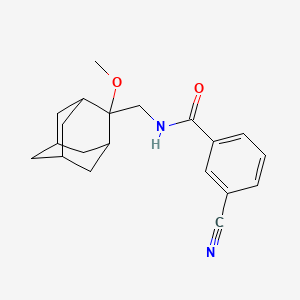
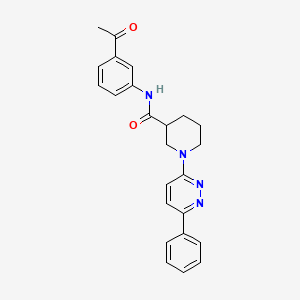
![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)
![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)
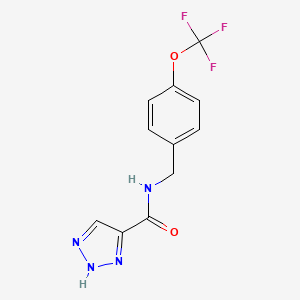
![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)
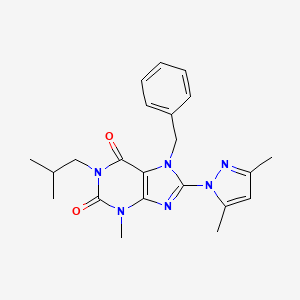
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)